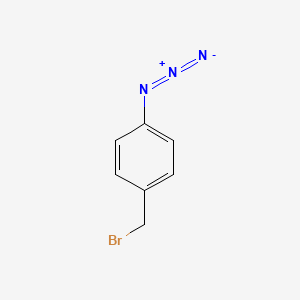

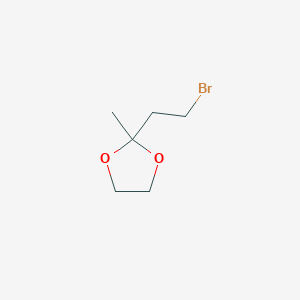

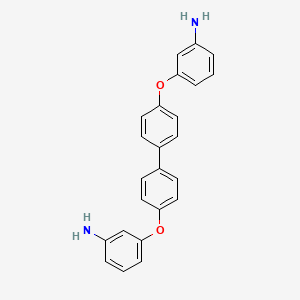

![molecular formula C7H4BrNS2 B1279807 7-Bromobenzo[D]thiazole-2-thiol CAS No. 908355-83-9](/img/structure/B1279807.png)

7-Bromobenzo[D]thiazole-2-thiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-Bromobenzo[d]thiazole-2-thiol is a compound that belongs to the class of benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring. The presence of a bromine atom and a thiol group in the molecule suggests potential reactivity for further chemical modifications, making it an interesting candidate for various applications in organic synthesis and material science.

Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through several methods. One approach involves the reaction of 2-bromoanilides with alkyl thiolate under palladium catalysis, leading to the formation of sulfides that can be further converted to benzothiazoles . Another method reported the use of a new synthon, 1,3-dibromo-1,1-difluoro-2-propanone, for the preparation of thiazoles by reacting with aromatic amines and sodium thiocyanate . Additionally, a one-pot synthesis of dibromobenzo[1,2-c;4,5-c']bis[1,2,5]thiadiazole has been described, which could be adapted for the synthesis of related benzothiazole compounds .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be characterized by various spectroscopic techniques. For instance, the structure of a related compound, 4-(7-bromobenzo[d][1,2,3]thiadiazol-4-yl)morpholine, was established using elemental analysis, high-resolution mass spectrometry, 1H and 13C NMR, IR spectroscopy, and X-ray analysis . These techniques are essential for confirming the identity and purity of the synthesized compounds.

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions. Nucleophilic aromatic substitution (SNAr) reactions have been reported for dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine, where thiols formed bis-derivatives . Similarly, the bromine in amides of 7-bromobenzo[2,1,3]thiadiazole-4-sulfonic acid was replaced by an amine, indicating the potential for substitution reactions . These reactions are crucial for the functionalization and diversification of benzothiazole-based compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. For example, the formation of stable S…N2-(N=N) bound chains in certain thiadiazolo[3,4-d]pyridines suggests potential applications in designing liquid crystals . The crystalline compounds formed from 6-bromobenzo[d]thiazol-2-amine and carboxylic acid derivatives were characterized by X-ray diffraction analysis, IR, melting point, and elemental analysis, providing insights into their supramolecular assemblies . These properties are important for understanding the behavior of benzothiazole derivatives in different environments and for their application in material science.

科学的研究の応用

-

Methods of Application or Experimental Procedures : A library of fifteen benzo[d]thiazole/quinoline-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl compounds was designed, synthesized, and evaluated . These compounds were evaluated for their growth inhibitory activities at high concentrations up to 1000 μg mL −1 toward Pseudomonas aeruginosa .

-

Results or Outcomes : Under the conditions of the experiment, twelve compounds showed moderate growth inhibitory activities in the concentration tested . Three compounds (3, 6, and 7) did not affect the growth of the bacteria and were chosen for the evaluation of quorum sensing inhibitor activities . In the LasB system, compounds 3, 6, and 7 showed promising quorum-sensing inhibitors with IC50 of 115.2 μg mL −1, 182.2 μg mL −1, and 45.5 μg mL −1, respectively .

将来の方向性

特性

IUPAC Name |

7-bromo-3H-1,3-benzothiazole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNS2/c8-4-2-1-3-5-6(4)11-7(10)9-5/h1-3H,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMKOWNRHWXMBKS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)SC(=S)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00474404 |

Source

|

| Record name | 7-Bromo-1,3-benzothiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromobenzo[D]thiazole-2-thiol | |

CAS RN |

908355-83-9 |

Source

|

| Record name | 7-Bromo-1,3-benzothiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

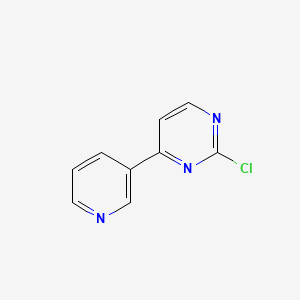

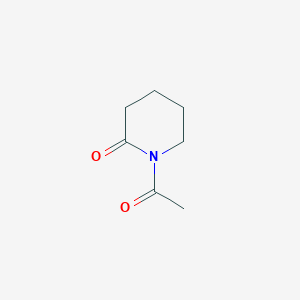

![4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1279732.png)

![[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]amine](/img/structure/B1279755.png)